molecular formula C5H9NO3 B15141209 N-Acetyl-L-alanine-2,3,3,3-D4

N-Acetyl-L-alanine-2,3,3,3-D4

Cat. No.: B15141209
M. Wt: 135.15 g/mol
InChI Key: KTHDTJVBEPMMGL-VYMTUXDUSA-N
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Description

N-Acetyl-L-alanine-2,3,3,3-D4 is a stable isotope-labeled compound. It is a derivative of N-Acetyl-L-alanine, where the hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which makes it useful in tracing and studying metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanine-2,3,3,3-D4 typically involves the acetylation of L-alanine-2,3,3,3-D4. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the production of a high-quality product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanine-2,3,3,3-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-Acetyl-L-alanine-2,3,3,3-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanine-2,3,3,3-D4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

N-Acetyl-L-alanine-2,3,3,3-D4 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways in a way that non-labeled compounds cannot .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

135.15 g/mol

IUPAC Name

2-acetamido-2,3,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,3D

InChI Key

KTHDTJVBEPMMGL-VYMTUXDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C

Origin of Product

United States

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